molecular formula C14H12ClN7O2 B8446893 6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid ethyl ester

6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid ethyl ester

Cat. No. B8446893
M. Wt: 345.74 g/mol
InChI Key: GFVUNAUZFICDAN-UHFFFAOYSA-N
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Description

6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H12ClN7O2 and its molecular weight is 345.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H12ClN7O2

Molecular Weight

345.74 g/mol

IUPAC Name

ethyl 6-chloro-4-[[6-(triazol-1-yl)pyridin-2-yl]amino]pyridazine-3-carboxylate

InChI

InChI=1S/C14H12ClN7O2/c1-2-24-14(23)13-9(8-10(15)19-20-13)17-11-4-3-5-12(18-11)22-7-6-16-21-22/h3-8H,2H2,1H3,(H,17,18,19)

InChI Key

GFVUNAUZFICDAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1NC2=NC(=CC=C2)N3C=CN=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-Dichloro-pyridazine-3-carboxylic acid ethyl ester (200 mg, 0.905 mmol) and 6-[1,2,3]triazol-1-yl-pyridin-2-ylamine (147 mg, 0.914 mmol) were dissolved in 1,4-dioxane (6 mL) and the solution was purged with argon. Tris(dibenzylideneacetone)dipalladium (83 mg, 0.09 mmol), Xantphos (105 mg, 0.18 mmol), and cesium carbonate (884 mg, 2.7 mmol) were added and the reaction mixture was heated to 100° C. for 1 h. The reaction mixture was cooled, diluted with saturated aqueous sodium bicarbonate solution, then extracted with ethyl acetate. The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated in vacuo. Purification by chromatography (silica, 25 to 100% ethyl acetate in hexanes) gave 6-chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid ethyl ester (48 mg, 15%) as a light yellow solid. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 9.34-9.43 (m, 1H) 8.54-8.57 (m, 1H) 8.43 (d, J=1.1 Hz, 1H) 7.87-7.97 (m, 3H) 7.60 (dd, J=7.4, 1.3 Hz, 1H) 4.55 (q, J=7.2 Hz, 2H) 1.50 (t, J=7.2 Hz, 3H); MS (EI/CI) m/z: 346 [M+H].
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
105 mg
Type
reactant
Reaction Step Three
Quantity
884 mg
Type
reactant
Reaction Step Three

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